Anthracene-1,8-dicarbaldehyde
Overview
Description
Anthracene-1,8-dicarbaldehyde is an organic compound with the molecular formula C16H10O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two formyl groups attached to the 1 and 8 positions of the anthracene ring. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracene-1,8-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of anthracene-1,8-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions . Another method includes the Vilsmeier-Haack reaction, where anthracene is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable oxidation reactions using readily available starting materials and reagents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Anthracene-1,8-dicarbaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed:
Oxidation: Anthracene-1,8-dicarboxylic acid
Reduction: Anthracene-1,8-dimethanol
Substitution: Various substituted anthracene derivatives
Scientific Research Applications
Anthracene-1,8-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It serves as a fluorescent probe for studying biological systems due to its photophysical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Mechanism of Action
The mechanism of action of anthracene-1,8-dicarbaldehyde is primarily related to its ability to interact with various molecular targets through its formyl groups. These interactions can lead to the formation of Schiff bases with amines, which are important in many biochemical processes . Additionally, its photophysical properties allow it to participate in energy transfer processes, making it useful in photochemical applications .
Comparison with Similar Compounds
Anthracene-2,3-dicarbaldehyde: Similar in structure but with formyl groups at the 2 and 3 positions.
9,10-Anthracenedicarbaldehyde: Features formyl groups at the 9 and 10 positions.
Uniqueness: Anthracene-1,8-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which influences its chemical reactivity and photophysical properties. This makes it particularly useful in applications requiring precise molecular interactions and specific photophysical characteristics .
Properties
IUPAC Name |
anthracene-1,8-dicarbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEHDZBGPNZLQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)C=O)C(=CC=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450142 | |
Record name | 1,8-Anthracenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34824-75-4 | |
Record name | 1,8-Anthracenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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